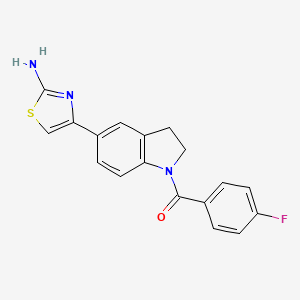
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the indolin-1-yl and aminothiazolyl intermediates, followed by their coupling with a 4-fluorophenylmethanone derivative. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-chlorophenyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-bromophenyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.
属性
分子式 |
C18H14FN3OS |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H14FN3OS/c19-14-4-1-11(2-5-14)17(23)22-8-7-13-9-12(3-6-16(13)22)15-10-24-18(20)21-15/h1-6,9-10H,7-8H2,(H2,20,21) |
InChI 键 |
PSQAFJFHYSPZEC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=C1C=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



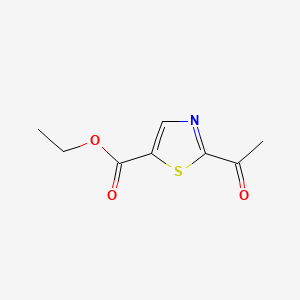

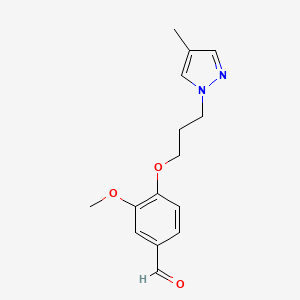
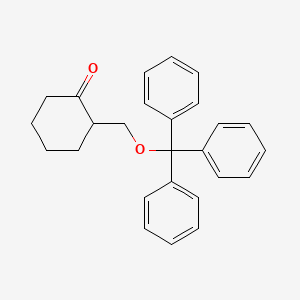
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)
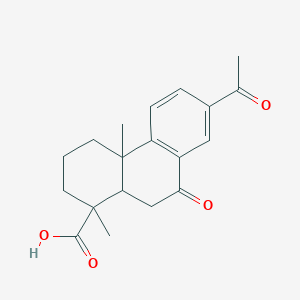
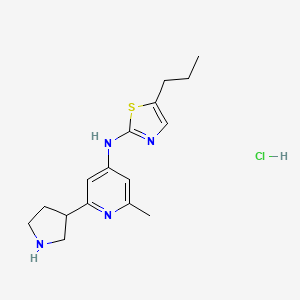
![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
